(2E)-2-[(5-methylfuran-2-yl)methylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
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Overview
Description
2-((5-METHYL-2-FURYL)METHYLENE)(1,3)THIAZOLO(3,2-A)BENZIMIDAZOL-3(2H)-ONE is a complex organic compound that belongs to the class of thiazolobenzimidazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-METHYL-2-FURYL)METHYLENE)(1,3)THIAZOLO(3,2-A)BENZIMIDAZOL-3(2H)-ONE typically involves the condensation of 5-methyl-2-furaldehyde with a thiazolobenzimidazole derivative under acidic or basic conditions. The reaction may require a catalyst to proceed efficiently.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions could target the imine group, converting it into an amine.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield furan-2-carboxylic acid derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly those with potential biological activity.
Biology
In biological research, derivatives of this compound might be studied for their interactions with various biomolecules, such as proteins and nucleic acids.
Medicine
Medicinal chemistry applications could include the development of new drugs targeting specific diseases. Thiazolobenzimidazole derivatives have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties.
Industry
In industry, this compound might be used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. For example, if it acts as an antimicrobial agent, it might inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. Molecular targets could include DNA, RNA, or proteins, and pathways involved might include signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazolobenzimidazole Derivatives: These compounds share a similar core structure and may exhibit similar biological activities.
Furan Derivatives: Compounds containing the furan ring can have diverse chemical and biological properties.
Imine Derivatives: These compounds contain the imine functional group and can participate in various chemical reactions.
Uniqueness
The uniqueness of 2-((5-METHYL-2-FURYL)METHYLENE)(1,3)THIAZOLO(3,2-A)BENZIMIDAZOL-3(2H)-ONE lies in its specific combination of functional groups and ring systems, which can confer unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C15H10N2O2S |
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Molecular Weight |
282.3 g/mol |
IUPAC Name |
(2E)-2-[(5-methylfuran-2-yl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C15H10N2O2S/c1-9-6-7-10(19-9)8-13-14(18)17-12-5-3-2-4-11(12)16-15(17)20-13/h2-8H,1H3/b13-8+ |
InChI Key |
WAUBSKZUFWHLFY-MDWZMJQESA-N |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/2\C(=O)N3C4=CC=CC=C4N=C3S2 |
Canonical SMILES |
CC1=CC=C(O1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2 |
Origin of Product |
United States |
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